molecular formula C20H34O2 B8210376 (6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol

Cat. No.: B8210376
M. Wt: 306.5 g/mol
InChI Key: HFFMVWGDLNIHRX-HBKJEHTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol is a useful research compound. Its molecular formula is C20H34O2 and its molecular weight is 306.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in palladium-catalyzed Suzuki and Stille cross-coupling reactions to synthesize C2-symmetric carotenoids like α-carotene, lycopene, synechoxanthin, and others (Fontán et al., 2013).

  • Dispiro[5,0,5,4]hexadeca-1,4,8,11-tetraene-3,10-dione, a related compound, decomposes in neutral alcoholic solutions to give benzylic ethers from quinone methide intermediates (Afzal et al., 1969).

  • Key intermediates of cembranolides, closely related to this compound, are synthesized for research in chemical studies (Wang et al., 2010).

  • Polyacetylenic compounds with similar structures have been isolated from Atractylodes chinensis, indicating its potential use in natural product chemistry and pharmacology (Meng et al., 2011).

  • The intramolecular Diels-Alder reaction of a related compound has been studied, contributing to our understanding of synthetic organic chemistry (Takeda et al., 1982).

  • Natural analogs of this compound from shark lipids have been studied, revealing insights into zooplanktonic metabolism (Cox et al., 1972).

  • The synthesis of poly-Z-isomers of a closely related compound, a C20 analogue of phytoene, has applications in chemical research (Barlow & Pattenden, 1976).

Properties

IUPAC Name

(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O2/c1-15(2)9-7-11-17(5)13-19(21)20(22)14-18(6)12-8-10-16(3)4/h9-10,13-14,19-22H,7-8,11-12H2,1-6H3/b17-13+,18-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFMVWGDLNIHRX-HBKJEHTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CC(C(C=C(C)CCC=C(C)C)O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/C(O)C(O)/C=C(/CCC=C(C)C)\C)/C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Reactant of Route 2
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Reactant of Route 3
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Reactant of Route 4
Reactant of Route 4
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Reactant of Route 5
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol
Reactant of Route 6
(6E,10E)-2,6,11,15-tetramethylhexadeca-2,6,10,14-tetraene-8,9-diol

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